molecular formula C18H15N3O2 B2359148 2,6-Bis(4-methylpyridin-2-yl)pyridine-4-carboxylic acid CAS No. 1189440-85-4

2,6-Bis(4-methylpyridin-2-yl)pyridine-4-carboxylic acid

Cat. No.: B2359148
CAS No.: 1189440-85-4
M. Wt: 305.337
InChI Key: NNBGWOGEUVTVCJ-UHFFFAOYSA-N
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Description

“2,6-Bis(4-methylpyridin-2-yl)pyridine-4-carboxylic acid” is a chemical compound with the molecular formula C18H15N3O2 . It has a molecular weight of 305.34 .


Molecular Structure Analysis

The InChI string of “this compound” is InChI=1S/C18H15N3O2/c1-11-3-5-19-14 (7-11)16-9-13 (18 (22)23)10-17 (21-16)15-8-12 (2)4-6-20-15/h3-10H,1-2H3, (H,22,23) . This provides a unique representation of its molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, it’s known that this compound can be involved in the formation of Ru II complexes .


Physical and Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 583.0±50.0 °C . Its density is predicted to be 1.247±0.06 g/cm3 . The pKa value is predicted to be 1.95±0.10 .

Scientific Research Applications

Synthesis and Structural Studies

  • Triorganostannyl esters of pyridinylimino substituted aminobenzoic acids have been synthesized, using compounds related to 2,6-bis(4-methylpyridin-2-yl)pyridine-4-carboxylic acid. These compounds exhibit interesting physicochemical properties and offer insights into metal coordination and photophysical properties (Tzimopoulos et al., 2010).

Novel Multifunctional Compounds

  • Research has led to the synthesis of novel multifunctional compounds with pyridine-2,6-dicarboxylic acid, showcasing diverse applications in chemistry and material science (Yin & Tan, 2003).

Reactions with Pentaphenylantimony

  • Pyridine-2,6-dicarboxylic acids have been used in reactions with pentaphenylantimony, leading to the formation of unique compounds with distinct structural features, as revealed by X-ray diffraction analysis (Gubanova et al., 2020).

Formation of Lanthanide Luminescent Metallogel

  • The self-assembly behavior of derivatives of this compound with Eu(III) ions has been studied, demonstrating the formation of a luminescent and healable metallogel (McCarney et al., 2015).

Electrolytic Reduction Studies

  • Electrolytic reduction of related pyridine carboxylic acids has been explored, offering insights into the synthesis of methylpyridines, a process relevant to organic and industrial chemistry (Wibaut & Boer, 2010).

Antimicrobial Activities

  • Some derivatives of this compound have shown promising antimicrobial activities, indicating potential applications in pharmaceutical and medical research (Sabry et al., 2013).

Luminescent Properties in Crystal Engineering

  • The synthesis of co-crystals based on derivatives of this compound has been explored, highlighting their potential in crystal engineering with interesting luminescent properties (Li et al., 2015).

Spin-Transitions in Iron(II) Complexes

  • Studies on iron(II) complexes using derivatives of this compound have contributed to understanding thermal and light-induced spin-transitions, a key area in material science (Pritchard et al., 2009).

Ligand Redox Chemistry

  • Research has explored the effects of ligand redox chemistry, including oxidative coupling reactions, demonstrating the versatility and potential applications of these compounds in coordination chemistry (Constable et al., 2010).

Dye-Sensitized Solar Cell Applications

  • Studies on Ru(II) complexes involving derivatives of this compound have shown potential applications in dye-sensitized solar cells, contributing to renewable energy research (Park et al., 2010).

Properties

IUPAC Name

2,6-bis(4-methylpyridin-2-yl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-11-3-5-19-14(7-11)16-9-13(18(22)23)10-17(21-16)15-8-12(2)4-6-20-15/h3-10H,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBGWOGEUVTVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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